2-(5-methyl-1H-tetrazol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide
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Overview
Description
2-(5-methyl-1H-tetrazol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide is a complex organic compound that features both tetrazole and triazole moieties These heterocyclic structures are known for their stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1H-tetrazol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. The process often begins with the formation of the tetrazole ring, followed by the introduction of the triazole moiety. The final step involves the coupling of these heterocycles with a benzamide derivative under controlled conditions. Common reagents used in these reactions include azides, nitriles, and various catalysts to facilitate the formation of the heterocyclic rings .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for precise control over reaction conditions, such as temperature and pressure, which are crucial for the successful formation of the desired product. Additionally, the use of automated systems can reduce the risk of human error and improve reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-1H-tetrazol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents .
Scientific Research Applications
2-(5-methyl-1H-tetrazol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(5-methyl-1H-tetrazol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can form hydrogen bonds and other non-covalent interactions with these targets, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting biological processes .
Comparison with Similar Compounds
Similar Compounds
5-(1-hydroxy-3-nitro-1,2,4-triazol-5-yl)-1-hydroxy-tetrazole: This compound also features both tetrazole and triazole moieties and is used in energetic materials chemistry.
3-nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: Known for its thermal stability and low sensitivity, this compound is used in the development of energetic salts.
Uniqueness
2-(5-methyl-1H-tetrazol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide is unique due to its specific combination of tetrazole and triazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16N8O |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-(5-methyltetrazol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C17H16N8O/c1-12-19-22-23-25(12)14-7-3-2-6-13(14)17(26)18-10-9-16-21-20-15-8-4-5-11-24(15)16/h2-8,11H,9-10H2,1H3,(H,18,26) |
InChI Key |
BYOSDWLZDMEDEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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